

Commercial Sources and Application Notes for High-Purity Cholesteryl Eicosapentaenoate

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Compound of Interest

Compound Name: CE(20:5(5Z,8Z,11Z,14Z,17Z))

Cat. No.: B1249968

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity cholesteryl eicosapentaenoate (CE-EPA), along with detailed application notes and experimental protocols for its use in research and development. CE-EPA, a cholesteryl ester of the omega-3 fatty acid eicosapentaenoic acid (EPA), is a molecule of significant interest in the study of lipid metabolism, cardiovascular diseases, and drug delivery systems.

Commercial Availability

High-purity cholesteryl eicosapentaenoate is available from several reputable suppliers catering to the research and pharmaceutical industries. The following table summarizes key information from various commercial sources.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight	Storage
Larodan	Cholesteryl Eicosapentaenoate	74892-97-0	>99%	C47H74O2	671.09	Freezer
Cayman Chemical	Cholesteryl Eicosapentaenoate	74892-97-0	≥95%	C47H74O2	671.1	-20°C
BroadPharm	Cholesteryl Eicosapentaenoate	74892-97-0	Not Specified	C47H74O2	671.1	-20°C
MyBioSource	Cholesteryl Eicosapentaenoate, Biochemical	74892-97-0	Not Specified	Not Specified	Not Specified	Not Specified
CP Lab Safety	Cholesteryl Eicosapentaenoate	Not Specified	95%+	C47H74O2	Not Specified	Not Specified

Application Notes

Cholesteryl eicosapentaenoate is utilized in a variety of research applications, primarily centered around its biochemical and biophysical properties.

- **Lipid Metabolism and Disease Research:** CE-EPA levels in serum and plasma have been shown to be altered in various disease states. For instance, elevated levels are observed in the serum of pediatric patients with extrahepatic biliary atresia, while decreased levels are found in the serum and plasma of patients with Alzheimer's disease and abetalipoproteinemia, respectively[1]. This makes CE-EPA a valuable standard and tool for investigating the pathophysiology of these conditions.
- **Cellular Cytotoxicity Studies:** Research has demonstrated that cholesteryl eicosapentaenoate induces cytotoxicity in human monocyte-macrophages in a

concentration-dependent manner, with effects observed at concentrations ranging from 88 to 880 μM [1]. This suggests its potential role in modulating inflammatory responses and atherosclerotic plaque formation.

- **Drug Delivery and Nanoparticle Formulation:** The unique properties of cholesteryl esters, including their ability to modulate membrane fluidity and bilayer thickness, make them key components in the formulation of lipid nanoparticles[2]. Unsaturated esters like CE-EPA can influence the liquid crystalline phases of lipids, which is a critical factor in designing effective drug delivery vehicles[2].

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Eicosapentaenoate Stock Solutions

Objective: To prepare a concentrated stock solution of cholesteryl eicosapentaenoate for use in cell culture and other in vitro assays.

Materials:

- High-purity cholesteryl eicosapentaenoate (from a commercial supplier)
- Chloroform, analytical grade[1]
- Sterile, amber glass vials
- Inert gas (e.g., argon or nitrogen)

Procedure:

- Under a fume hood, accurately weigh the desired amount of cholesteryl eicosapentaenoate.
- Dissolve the CE-EPA in chloroform to a final concentration of 10 mg/ml[1]. For example, dissolve 10 mg of CE-EPA in 1 ml of chloroform.
- Gently vortex the solution until the CE-EPA is completely dissolved.

- To prevent oxidation of the polyunsaturated fatty acid chain, flush the vial with an inert gas (argon or nitrogen) before sealing.
- Store the stock solution at -20°C in the dark[1].

Note: Chloroform is a hazardous solvent. Handle with appropriate personal protective equipment in a well-ventilated area.

Protocol 2: In Vitro Cytotoxicity Assay using Human Monocyte-Macrophages

Objective: To assess the cytotoxic effects of cholesteryl eicosapentaenoate on human monocyte-macrophages. This protocol is adapted from methodologies used in similar studies[1].

Materials:

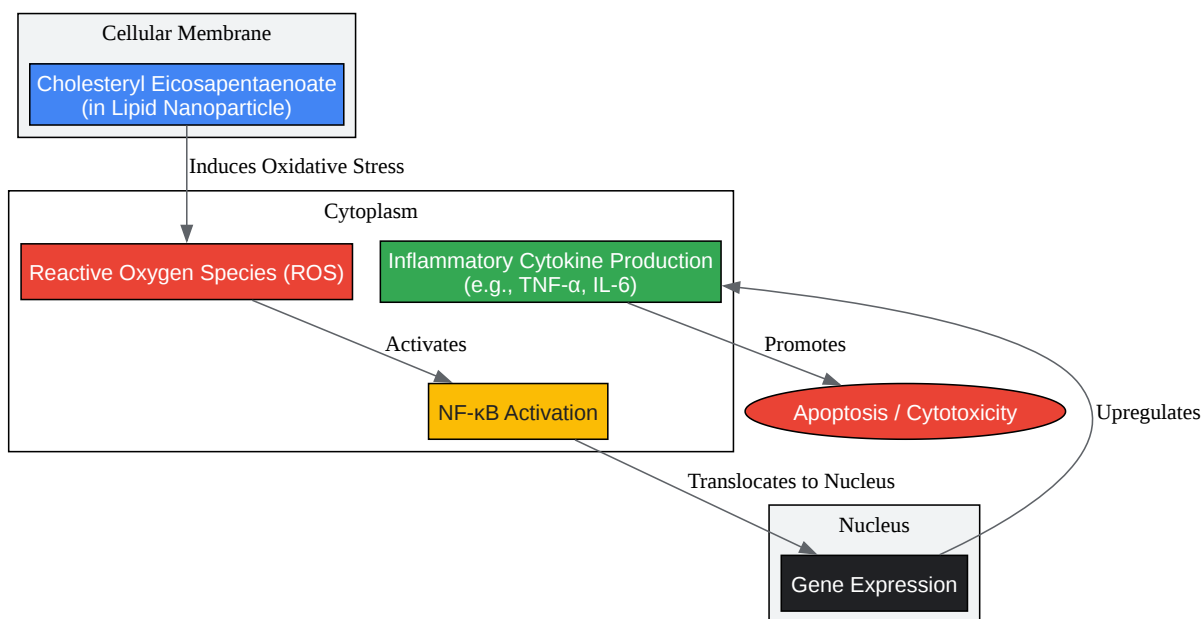
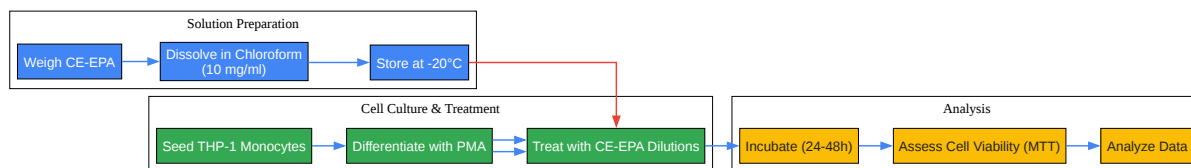
- Human monocyte-macrophage cell line (e.g., THP-1)
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Phorbol 12-myristate 13-acetate (PMA) for monocyte differentiation
- Cholesteryl eicosapentaenoate stock solution (prepared as in Protocol 1)
- Cell viability assay kit (e.g., MTT or PrestoBlue)
- Sterile 96-well cell culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding and Differentiation:
 - Seed THP-1 monocytes into a 96-well plate at a density of 1×10^5 cells/well.

- Induce differentiation into macrophages by treating with PMA (e.g., 100 ng/ml) for 48-72 hours.
- After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.
- Treatment with Cholesteryl Eicosapentaenoate:
 - Prepare serial dilutions of the CE-EPA stock solution in cell culture medium to achieve final concentrations ranging from 88 to 880 μM [1]. A vehicle control (medium with the same concentration of chloroform as the highest CE-EPA concentration) should also be prepared.
 - Remove the medium from the differentiated macrophages and replace it with the medium containing the different concentrations of CE-EPA or the vehicle control.
- Incubation and Viability Assessment:
 - Incubate the cells for 24-48 hours at 37°C and 5% CO₂.
 - After the incubation period, assess cell viability using a standard assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the concentration of cholesteryl eicosapentaenoate to determine the dose-dependent cytotoxic effect.

Visualizations



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References

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